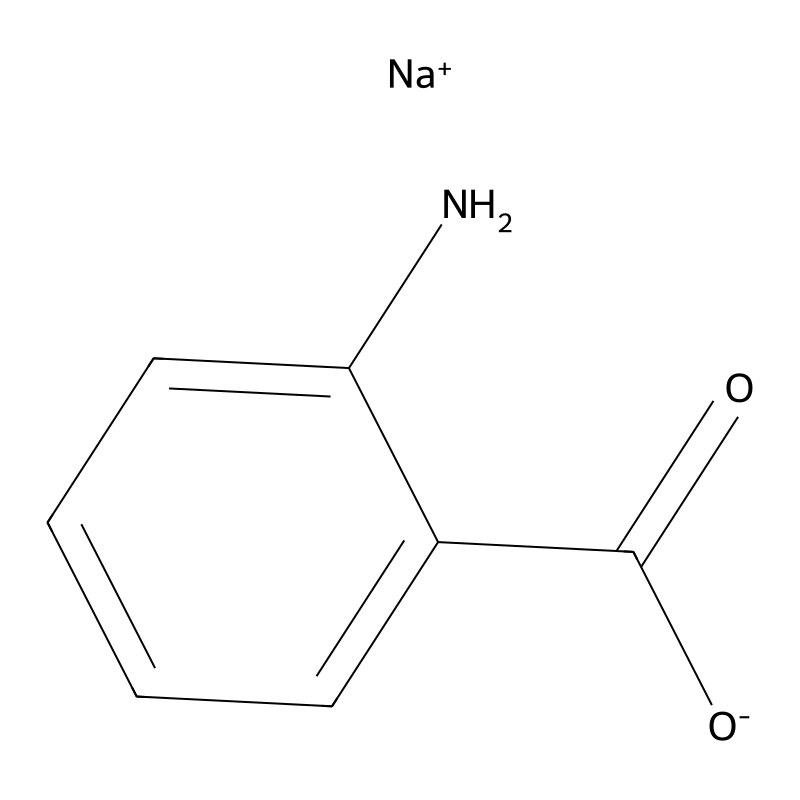

Sodium anthranilate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Microbial Production via Metabolic Engineering

A highly developed and sustainable pathway for anthranilate production uses engineered Escherichia coli (E. coli). This approach is a compelling alternative to traditional chemical synthesis from petroleum-based benzene [1].

The core strategy involves genetically modifying E. coli to overproduce and accumulate anthranilate, which is then converted to its sodium salt [1].

Experimental Protocol: Anthranilate Production in E. coli

The following methodology is adapted from a metabolic engineering study [1].

Strain Engineering:

- Base Strain: Use E. coli W3110 trpD9923. This mutant strain has a stop codon in the trpD gene, which knocks out the activity of anthranilate phosphoribosyl transferase. This prevents the conversion of anthranilate to the next intermediate in the tryptophan pathway, causing anthranilate to accumulate [1].

- Genetic Modifications:

- Introduce a plasmid (e.g., pJLBaroGfbrtktA) expressing a feedback-inhibition-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (AroGfbr) and transketolase (TktA). AroGfbr increases carbon flow into the aromatic amino acid pathway, and TktA boosts the supply of the precursor D-erythrose 4-phosphate [1].

- For higher yields, inactivate the phosphotransferase system (PTS) by deleting the ptsHIcrr genes. This increases the availability of phosphoenolpyruvate (PEP), another key precursor for anthranilate synthesis [1].

Fermentation Protocol:

- Medium: For high-yield production, use a complex medium in a fed-batch bioreactor.

- Culture Conditions:

- Production: The engineered strain W3110 trpD9923/ pJLBaroGfbrtktA can produce 14 g/L of anthranilate in 34 hours under these optimized conditions [1].

Downstream Processing:

- After fermentation, the anthranilate produced is in its acidic form.

- The conversion to sodium anthranilate involves a simple acid-base reaction. The fermentation broth is treated with sodium hydroxide (NaOH), resulting in the formation of the sodium salt, which can then be purified and crystallized.

The following diagram illustrates this engineered metabolic pathway for anthranilate production in E. coli.

Engineered E. coli pathway for this compound production.

Quantitative Production Data

The table below summarizes the performance of different engineered E. coli strains in shake flasks with minimal medium [1].

| E. coli Strain | Anthranilate Titer (g/L) | Yield from Glucose (g/g) | Key Genetic Features |

|---|---|---|---|

| W3110 trpD9923 | 0.31 | 0.06 | Base mutant strain (trpD-) |

| W3110 trpD9923 PTS- | 0.70 | 0.12 | trpD-, PTS inactivation |

| W3110 trpD9923/ pJLBaroGfbrtktA | 0.75 | 0.08 | trpD-, AroGfbr & TktA overexpression |

Direct Chemical Synthesis and Other Contexts

The search results provide less detailed information on direct chemical synthesis routes.

- Organic Synthesis Intermediates: Several suppliers list this compound (CAS No. 552-37-4) for use as a pharmaceutical intermediate and for research and development [2] [3]. One source mentions its use as a building block for preparing N-arylated 3-hydroxyquinolin-4(1H)-ones, which are compounds with potential biological activity [4].

- Ligand in Coordination Chemistry: this compound can be used to synthesize Schiff base ligands. For example, it can be condensed with salicylaldehyde to form a salicylidene anthranilate ligand, which can then be used to prepare metal complexes studied for their catalytic and corrosion inhibition properties [5].

References

- 1. Metabolic engineering for improving anthranilate from... synthesis [microbialcellfactories.biomedcentral.com]

- 2. CAS No.552-37-4, SODIUM Suppliers ANTHRANILATE [lookchem.com]

- 3. | 552-37-4 this compound [chemicalbook.com]

- 4. Polymer-supported synthesis of N -substituted anthranilates as the... [pubs.rsc.org]

- 5. هاني محمد عبداللطيف أحمد - Synthesis of polar unique... [staffsites.sohag-univ.edu.eg]

Biosynthetic Pathways and Metabolic Engineering

Anthranilate is synthesized from chorismate, the final product of the shikimate pathway. The core metabolic logic from glucose to anthranilate-derived products can be visualized below.

Core metabolic logic from glucose to anthranilate and its derivatives.

Microbial Production and Engineering

Microbial production of anthranilate primarily involves engineering the shikimate pathway in E. coli. Key strategies include:

- Blocking Downstream Conversion: Inactivation of

trpDprevents the conversion of anthranilate to phosphoribosyl anthranilate, causing anthranilate to accumulate [1] [2]. - Enhancing Precursor Supply: Overexpression of feedback-insensitive DAHP synthase (

aroGfbr) and transketolase (tktA) increases carbon flux into the shikimate pathway [1] [2]. - Inactivating Competing Pathways: Deleting genes for branch-point enzymes like

pheA,tyrA, andpabAprevents carbon diversion toward other aromatic amino acids and compounds [2]. - Optimizing Glucose Uptake and PEP Availability: Inactivating the phosphotransferase system (PTS) and expressing alternative glucose uptake (

galP) and phosphorylation (glk) systems can increase intracellular PEP, a key precursor [1].

Quantitative results from engineered strains are summarized below.

| Engineering Strategy / Strain | Anthranilate Titer | Yield from Glucose | Culture System & Medium |

|---|---|---|---|

| Base strain (W3110 trpD9923) [1] | 0.31 g/L | 0.06 g/g | Shake flask, Minimal |

| Base strain + PTS inactivation [1] | 0.70 g/L | 0.12 g/g | Shake flask, Minimal |

Base strain + aroGfbr & tktA overexpression [1] |

0.75 g/L | 0.11 g/g | Shake flask, Minimal |

| Fed-batch with engineered strain [1] | 14 g/L | Not specified | Fed-batch, Complex |

| Rational cell factory (C. glutamicum) [2] | 26.40 g/L | Not specified | Fed-batch, Glucose minimal |

| Recent E. coli cell factory [2] | ~4 g/L | Not specified | Fed-batch, Optimized |

Key Experimental Protocols

Analytical Quantification of Anthranilate

- High-Performance Liquid Chromatography (HPLC): A common method for directly quantifying anthranilate concentration in culture supernatants [3]. Protocol involves sample filtration, injection onto a reverse-phase C18 column, and detection with a UV/Vis or fluorescence detector.

- Thin-Layer Chromatography (TLC): Used to monitor the presence of anthranilate, including within cell extracts [3].

- Reporter Assays: Using transcriptional fusions (e.g.,

antAp-lacZ) to monitor the expression of anthranilate-related genes in vivo [3].

Protocol for Assessing Biofilm Modulation by Anthranilate [3]

Anthranilate acts as a signaling molecule that can inhibit biofilm formation. This protocol can be used to test its effect.

Workflow for testing the anti-biofilm activity of anthranilate.

- Culture Test Strain: Grow the bacterial strain (e.g., P. aeruginosa, E. coli, S. aureus) to the desired growth phase in an appropriate liquid medium.

- Set Up Biofilm Assay: Use a standard static biofilm assay in multi-well polystyrene or glass plates.

- Expose to Anthranilate: Add a range of anthranilate concentrations (e.g., 0.5 - 2 mM) to the test wells. Include a negative control (medium only) and a positive control (untreated biofilm).

- Incubate for Biofilm Formation: Incubate under conditions suitable for biofilm formation (e.g., 24-48 hours at 37°C).

- Quantify Biofilm: Quantify adhered biofilm biomass using crystal violet staining or metabolic activity assays like XTT.

- Analyze Data: Compare biofilm formation in anthranilate-treated wells to untreated controls.

Relevance to Drug Development

Anthranilate has direct and indirect roles in pharmaceutical science.

- Anthranilate as a Direct Pharmacophore: The anthranilic acid structure is a key component in fenamate NSAIDs [4]. Its amphoteric nature is crucial for drug-target interactions.

- Targeting Bacterial Pathogenicity: In P. aeruginosa, anthranilate is a direct precursor to the Pseudomonas Quinolone Signal (PQS), a key quorum-sensing molecule that regulates virulence factor production and biofilm formation [5] [3].

- Novel Anti-Biofilm and Anti-Virulence Strategies: Anthranilate itself can modulate biofilm formation and increase bacterial susceptibility to antibiotics [3], presenting a potential for "anti-virulence" therapies.

Knowledge Gaps and Future Directions

- Transport Mechanisms: How anthranilate is transported across cellular membranes in plants and bacteria is not well understood [6].

- Dynamic Regulation in Pathogens: The full regulatory network controlling the "anthranilate peak" in P. aeruginosa and its precise ecological significance requires further elucidation [3].

- Expanding the Toolkit for Plant Metabolic Engineering: A deeper biochemical understanding of enzymes like PAT1 and anthranilate methyltransferases is needed to engineer plants for enhanced production of valuable anthranilate-derived compounds [6] [7].

References

- 1. engineering for improving Metabolic synthesis from... anthranilate [microbialcellfactories.biomedcentral.com]

- 2. Engineered Escherichia coli cell factory for anthranilate ... [pmc.ncbi.nlm.nih.gov]

- 3. Acts as a Anthranilate to Modulate Biofilm Formation... Signal [pmc.ncbi.nlm.nih.gov]

- 4. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 5. Two distinct pathways supply anthranilate as a precursor of the... [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Anthranilate at the interface of tryptophan and specialized... [frontiersin.org]

- 7. Biochemical investigation of the tryptophan biosynthetic ... enzyme [pmc.ncbi.nlm.nih.gov]

sodium anthranilate solubility and stability

Basic Chemical Properties

The table below summarizes the known physicochemical properties of Sodium Anthranilate from the search results:

| Property | Value / Description | Source |

|---|---|---|

| Chemical Name | This compound; Anthranilic Acid Sodium Salt; 2-Aminobenzoic Acid Sodium Salt | [1] |

| CAS Registry Number | 552-37-4 | [1] |

| Molecular Formula | C₇H₆NNaO₂ | [1] |

| Molecular Weight | 159.12 g/mol | [1] |

| Melting Point | < 250 °C | [1] |

| Appearance | Very Dark Grey solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage Conditions | Hygroscopic; store in a refrigerator under an inert atmosphere | [1] |

| pKa of Parent Acid | 2.17 (amino group); 4.85 (carboxyl group) | [2] |

Experimental Contexts and Methodologies

While direct solubility data is sparse, the research outlines specific experimental protocols involving this compound.

¹H NMR Analysis in Micellar Systems

One study detailed the use of ¹H NMR to investigate how this compound interacts with and alters the structure of gemini surfactant micelles [3].

- Experimental Protocol:

- Sample Preparation: A stock solution of 5 mM gemini surfactant (16-4-16) was prepared in D₂O. Sample solutions were prepared by adding requisite amounts of this compound to the surfactant stock solution.

- Measurement: ¹H NMR spectra were recorded on a 300 MHz spectrometer. Chemical shifts (δ) and line widths at half-height for the surfactant protons were monitored as a function of increasing this compound concentration.

- Data Interpretation: Changes in chemical shifts and significant line broadening indicated that the anthranilate anions were incorporating into the micelle structure, leading to a morphological transition from spherical to worm-like micelles. This was corroborated by a measured increase in solution viscosity [3].

Biosynthesis and Metabolic Operons

From a biochemical perspective, this compound is the salt of anthranilic acid, a key metabolic intermediate.

- Biosynthetic Pathway: Anthranilic acid is primarily biosynthesized from chorismic acid in microorganisms, a reaction catalyzed by the enzyme anthranilate synthase [4] [2] [5].

- Regulation and Application: In Pseudomonas fluorescens, the genes for anthranilate metabolism are organized in an operon (antABC) controlled by an AraC-family transcriptional activator (antR). The promoter region of this operon (P_ant) has been identified and developed as a tightly regulated system for inducing recombinant gene expression in biotechnological applications, using anthranilate as a cheap and non-toxic inducer [5].

The relationship between anthranilic acid and its salt in biosynthesis can be visualized as follows:

Key Insights for Researchers

- Solubility Gaps: The available data is very limited. There is a clear need for systematic solubility studies in various pure solvents (e.g., water, ethanol) and binary solvent mixtures across a range of temperatures.

- Stability Considerations: The compound is hygroscopic and requires storage under an inert atmosphere and refrigeration, indicating sensitivity to moisture and potentially oxygen [1].

- Research Applications: Current scientific uses are primarily in two areas: as a counterion for manipulating the physicochemical properties of cationic surfactant systems [3], and as an inducer for microbial metabolic pathways and regulated gene expression in biotechnology [5].

References

- 1. This compound CAS#: 552-37-4 [chemicalbook.com]

- 2. Anthranilic acid [en.wikipedia.org]

- 3. A 1H NMR study of 1,4-bis(N-hexadecyl-N, N-dimethylammonium)... [pmc.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ anthranilate -synthase [sciencedirect.com]

- 5. Identification of anthranilate and benzoate metabolic operons of... [microbialcellfactories.biomedcentral.com]

sodium anthranilate spectroscopic analysis

Experimental Protocols from Research

The search results provide detailed methodologies for how sodium anthranilate is used in two distinct research applications: studying micellar systems and separating sugar derivatives.

1. ¹H NMR Analysis for Micellar Structural Transitions

This protocol details the use of this compound (NaAn) to induce structural changes in gemini surfactant micelles, studied via ¹H NMR [1] [2].

- Primary Materials:

- Surfactant: 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide (16-4-16 gemini surfactant)

- Analyte: this compound (NaAn)

- Solvent: D₂O (for NMR locking)

- Sample Preparation:

- Prepare a 5 mM stock solution of the 16-4-16 surfactant in D₂O [1] [2].

- Prepare sample solutions by dissolving NaAn in the 5 mM surfactant stock solution. A 5 mM NaAn sample is prepared first and then diluted with the surfactant stock to achieve lower concentrations [1] [2].

- Transfer the prepared samples to NMR tubes for analysis [1] [2].

- Instrumentation and Data Acquisition:

- Key Observations:

- The chemical shifts (δ) of the surfactant's protons change with increasing NaAn concentration [1] [2].

- Signal broadening occurs at higher NaAn concentrations, indicating reduced mobility of surfactant molecules within growing micelles [1] [2].

- At a molar ratio of NaAn to surfactant close to 1:1, signal broadening can become so severe that evaluation is difficult [1] [2].

The experimental workflow for this study can be summarized as follows:

2. HPLC-UV Analysis of Anthranilate-Derivatized Sugars

This method describes a reverse-phase HPLC technique for separating sugars after pre-column derivatization with isatoic anhydride to form UV-active anthranilate derivatives [3].

- Derivatization Principle:

- Sugars are reacted with isatoic anhydride.

- The reaction forms anthraniloyl derivatives, which possess a UV chromophore, enabling UV detection [3].

- Separation and Detection:

- Technique: Reverse-phase chromatography.

- Stationary Phase: Hydrophobic column.

- Detection: Ultraviolet (UV) light.

- Reported Advantages:

- Described as a cheap and easy method for the separation and detection of sugars [3].

Summarized Quantitative Data

The following table consolidates key physicochemical and experimental data for this compound from the search results.

| Parameter | Value / Description | Context / Measurement |

|---|---|---|

| CAS Number | 552-37-4 | Substance identifier [4]. |

| Molecular Formula | C(_7)H(_6)NNaO(_2) | [4] |

| Molecular Weight | 159.12 g/mol | [4] |

| Physical State | Solid | Very dark grey [4]. |

| Melting Point | 144-146 °C | [4] |

| Flash Point | 142.4 °C | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Density | 1.315 g/cm³ | [4] |

| ¹H NMR Shifts | Changes in surfactant proton signals | Used to infer location of NaAn in micelles [1] [2]. |

| Key Application | Induces spherical to rod-shaped transition in gemini micelles | Observed via ¹H NMR chemical shift and line-width changes [1] [2]. |

References

- 1. A 1H NMR study of 1,4-bis(N-hexadecyl-N, N-dimethylammonium)... [pmc.ncbi.nlm.nih.gov]

- 2. A 1H NMR study of 1,4-bis(N-hexadecyl-N, N-dimethylammonium)... [link.springer.com]

- 3. of Separation derivatives of sugars by reverse-phase... anthranilate [link.springer.com]

- 4. - this compound Safety Data Sheet [chemicalbook.com]

Chemical & Physical Properties: Anthranilic Acid vs. Sodium Anthranilate

| Property | Anthranilic Acid | Sodium Anthranilate |

|---|---|---|

| Chemical Formula | C₇H₇NO₂ [1] | C₇H₆NNaO₂ [2] [3] |

| IUPAC Name | 2-Aminobenzoic acid [1] | Sodium 2-aminobenzoate [2] |

| CAS Number | 118-92-3 [1] [4] | 552-37-4 [2] [3] |

| Molecular Weight | 137.138 g·mol⁻¹ [1] | 159.12 g·mol⁻¹ [2] [3] |

| Appearance | White or yellow solid [1] | Very dark grey solid [3] |

| Melting Point | 146–148 °C [1] | <250 °C [2] [3] |

| Solubility in Water | 0.572 g/100 mL (25 °C) [1] | Very soluble (specific quantitative data not available) [3] |

| pKa | 2.17 (amino); 4.85 (carboxyl) [1] | Information not available |

| Key Chemical Feature | Amphoteric (contains acidic and basic groups) [1] | Salt form; improved water solubility |

Key Applications and Experimental Contexts

The properties of these compounds make them suitable for distinct technical applications.

Anthranilic Acid

- Industrial Chemistry: A key intermediate in the production of azo dyes and saccharin [1].

- Pharmaceuticals: Serves as the core structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates (e.g., mefenamic acid, flufenamic acid) [5]. It is also a precursor in the synthesis of the drug methaqualone [1].

- Biochemistry & NMR Spectroscopy: Used as a metabolic precursor for the selective stable isotope labeling of tryptophan residues in proteins, which is crucial for nuclear magnetic resonance (NMR) studies of protein structure and dynamics [6].

- Organic Synthesis: A versatile starting material. It can be diazotized to produce benzyne or diazonium salts for coupling reactions [1] and reacts with phosgene to form isatoic anhydride, a useful synthetic reagent [1].

This compound

- Chemical Reagent: Primarily used in organic synthesis as a soluble equivalent of anthranilic acid. For instance, it is used in the purification of 5-iodoanthranilic acid via the formation and subsequent acidification of its ammonium salt [7].

- Commercial Availability: It is marketed as a specialty chemical for research and development and commercial applications, though its specific end-uses are less documented than those of the parent acid [2] [3].

Detailed Experimental Protocol

The following workflow visualizes a classic laboratory procedure that utilizes this compound in situ for the purification of an anthranilic acid derivative, demonstrating its practical utility.

Workflow for purifying 5-iodoanthranilic acid via its ammonium salt, adapted from a published organic synthesis procedure [7].

Key Details:

- Ammonium Salt Formation: The crude acid is dissolved in hot water with ammonia, forming the soluble ammonium anthranilate salt [7].

- Purification Steps: Sodium hydrosulfite (Na₂S₂O₄) acts as a reducing agent to bleach colored impurities. Decolorizing charcoal absorbs other impurities, and hot filtration removes them [7].

- Precipitation: The purified acid is regenerated by adding hydrochloric acid until the solution is faintly acidic to Congo red indicator, causing the pure product to precipitate [7].

Key Technical Insights

- Solubility is the Primary Differentiator: The most significant practical difference is solubility. This compound offers greatly enhanced aqueous solubility compared to the poorly water-soluble anthranilic acid, making it the preferred form for reactions in aqueous media [1] [3].

- Anthranilic Acid is a Versatile Building Block: Its value lies in its amphoteric nature and functional groups, allowing it to participate in diverse reactions and serve as a scaffold for pharmaceuticals and dyes [1] [5].

- This compound is a Practical Reagent: It functions primarily as a convenient, soluble source of the anthranilate anion for synthesis and purification, as shown in the experimental protocol [7].

References

- 1. - Wikipedia Anthranilic acid [en.wikipedia.org]

- 2. CAS No.552-37-4, SODIUM Suppliers ANTHRANILATE [lookchem.com]

- 3. | 552-37-4 this compound [chemicalbook.com]

- 4. Anthranilic acid | C7H7NO2 [chemspider.com]

- 5. sciencedirect.com/topics/medicine-and-dentistry/ anthranilic - acid [sciencedirect.com]

- 6. Anthranilic acid, the new player in the ensemble of aromatic ... [pmc.ncbi.nlm.nih.gov]

- 7. Anthranilic acid, 5-iodo [orgsyn.org]

Comprehensive Technical Guide: Microbial Biosynthesis of Sodium Anthranilate

Introduction and Industrial Context

Anthranilic acid (2-aminobenzoic acid) and its salt form, sodium anthranilate, represent key aromatic compounds with significant industrial importance across multiple sectors. This versatile chemical intermediate serves as a precursor for the synthesis of various valuable products including food ingredients, dyes, perfumes, pharmaceuticals, and plastics [1]. The molecular structure consists of a benzene ring ortho-substituted with both carboxylic acid and amine functional groups, making it an amphoteric compound that can form salts like this compound [2]. Traditionally, anthranilate production has relied on chemical synthesis methods utilizing petroleum-derived precursors such as benzene through energy-intensive processes that often generate toxic byproducts [1] [3]. These conventional approaches face significant limitations including environmental sustainability concerns, fluctuating feedstock prices, and reliance on non-renewable resources.

Microbial biosynthesis has emerged as a promising alternative to traditional production methods, offering several distinct advantages. Engineered microorganisms can produce anthranilate from renewable carbon sources like glucose through carefully optimized metabolic pathways, providing a more sustainable and environmentally compatible manufacturing platform [3]. This approach aligns with the growing demand for green chemistry solutions in industrial biotechnology. The primary microbial chassis used for anthranilate production include engineered strains of Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida, each offering unique metabolic advantages that can be exploited through systematic strain engineering [1]. The table below summarizes the key industrial applications and production challenges for anthranilate:

Table 1: Industrial Applications and Production Challenges of Anthranilate

| Application Area | Specific Uses | Production Challenges |

|---|---|---|

| Pharmaceuticals | Loop diuretics (furosemide), non-steroidal anti-inflammatory drugs (fenamates) | Chemical synthesis: Requires toxic reagents, generates hazardous waste [2] [3] |

| Food & Fragrance | Methyl anthranilate (grape flavoring), perfumes to mimic jasmine and orange | Petroleum-derived precursors: Price volatility, non-renewable resource dependence [1] [4] |

| Agrochemicals | Crop protection compounds, bird repellents | Energy-intensive processes: High temperature and pressure requirements [1] [4] |

| Industrial Chemicals | Azo dyes, saccharin, corrosion inhibitors, mold inhibitors | Byproduct toxicity: Environmental and safety concerns [2] [3] |

Biosynthetic Pathways and Metabolic Regulation

Native Biosynthetic Pathway

The microbial biosynthesis of anthranilate occurs through the shikimate pathway, which serves as the metabolic bridge between central carbon metabolism and aromatic amino acid biosynthesis. The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, forming 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) [1] [3]. This first committed step is catalyzed by DAHP synthase, after which six additional enzymatic reactions lead to the formation of chorismate, a key branchpoint metabolite in aromatic compound biosynthesis [3].

The conversion of chorismate to anthranilate represents the first committed step in tryptophan biosynthesis and is catalyzed by the enzyme anthranilate synthase (AS). This heteromultimeric enzyme complex consists of component I (TrpE) and component II (TrpD) subunits [3]. The reaction involves the amidation of chorismate using either free ammonia or the side chain amine of glutamine as an amino donor, producing anthranilate and pyruvate as products [5] [6]. In microorganisms, anthranilate is normally rapidly converted to N-phosphoribosylanthranilate by anthranilate phosphoribosyltransferase activity (also encoded by trpD), which then proceeds through several additional steps to form L-tryptophan [3]. Therefore, for anthranilate to accumulate, specific genetic modifications are required to disrupt this natural metabolic flow toward tryptophan.

Metabolic Regulation and Control Points

The anthranilate biosynthetic pathway is subject to multiple layers of regulation that must be considered in strain engineering efforts. Anthranilate synthase is typically subject to allosteric feedback inhibition by the pathway end product, tryptophan [6] [7]. This regulatory mechanism ensures that cellular resources are not wasted on unnecessary metabolite production when tryptophan is abundant. Additionally, the carbon flux distribution between central metabolism and the shikimate pathway must be carefully balanced, as the precursor metabolites PEP and E4P are required for multiple cellular processes [3]. The diagram below illustrates the core biosynthetic pathway and key regulation points:

Figure 1: Microbial biosynthetic pathway for anthranilate production from glucose. The pathway highlights key metabolites and regulatory points, including the critical feedback inhibition of anthranilate synthase by tryptophan.

Microbial Strain Engineering Strategies

Host Selection and Genetic Modifications

The development of efficient microbial factories for anthranilate production begins with careful host selection. Escherichia coli has emerged as the predominant microbial platform for anthranilate production due to its well-characterized genetics, rapid growth characteristics, and the extensive knowledge of its aromatic amino acid biosynthesis pathways [1] [3]. Other microorganisms such as Corynebacterium glutamicum and Pseudomonas putida have also been successfully engineered, demonstrating the versatility of microbial systems for this application [1]. The engineering strategy typically starts with the disruption of the trpD gene, which encodes anthranilate phosphoribosyltransferase, preventing the conversion of anthranilate to N-phosphoribosylanthranilate and thereby causing anthranilate accumulation [3].

Additional genetic modifications are necessary to enhance carbon flux toward anthranilate biosynthesis and prevent the formation of byproducts. These typically include the disruption of competing pathways that divert chorismate to other aromatic amino acids or secondary metabolites [1]. Furthermore, the implementation of feedback-resistant enzymes is critical to overcoming native regulatory mechanisms. For instance, the expression of a feedback-resistant DAHP synthase (AroG) prevents allosteric inhibition by phenylalanine, ensuring constant carbon flux into the shikimate pathway [3]. The table below summarizes the key genetic modifications employed in engineering anthranilate-producing strains:

Table 2: Key Genetic Modifications for Enhanced Anthranilate Production

| Modification Type | Specific Target | Effect on Metabolism | Resulting Phenotype |

|---|---|---|---|

| Pathway Block | trpD gene disruption | Loss of anthranilate phosphoribosyltransferase activity | Anthranilate accumulation, tryptophan auxotrophy [3] |

| Competitive Pathway Disruption | pheA, tyrA, pabA, ubiC, entC genes | Reduced carbon diversion to phenylalanine, tyrosine, p-aminobenzoate, ubiquinone, enterobactin | Increased chorismate availability for anthranilate production [1] |

| Feedback Resistance | aroG (DAHP synthase) | Insensitivity to phenylalanine inhibition | Enhanced carbon flux into shikimate pathway [3] |

| Precursor Amplification | Overexpression of tktA (transketolase), aroE (shikimate dehydrogenase) | Increased erythrose-4-phosphate and shikimate pathway intermediate supply | Improved pathway efficiency and anthranilate yields [1] |

| Transport Engineering | PTS inactivation, galP and glk overexpression | Increased phosphoenolpyruvate availability, alternative glucose uptake | Enhanced precursor supply and anthranilate yield from glucose [3] |

Systems-Level Metabolic Engineering

Advanced metabolic engineering approaches extend beyond single-gene modifications to implement systems-level optimization of the entire metabolic network. This includes the fine-tuning of gene expression through promoter engineering and ribosomal binding site optimization to achieve optimal flux through the anthranilate biosynthetic pathway [1]. Additionally, biosensor-assisted cell selection has been employed to identify high-producing strains, linking anthranilate production to selectable phenotypes such as antibiotic resistance or fluorescence [8]. This approach enables high-throughput screening of mutant libraries, significantly accelerating the strain development process.

Recent studies have also explored the implementation of dynamic regulation systems that automatically adjust metabolic flux in response to metabolite levels, preventing the accumulation of intermediate metabolites to toxic levels while maximizing anthranilate production [1]. For example, the native regulation of the antABC operon in Pseudomonas aeruginosa, which encodes an anthranilate dioxygenase complex that degrades anthranilate, is induced by increasing anthranilate concentrations, creating a self-regulating system that maintains intracellular anthranilate at optimal levels [9]. Engineering such sophisticated control mechanisms represents the frontier of microbial metabolic engineering for anthranilate production.

Fermentation Process Optimization and Analytical Methods

Fermentation Strategies

The transition from laboratory-scale cultures to industrial-scale production requires careful optimization of fermentation conditions. Initially, shake flask experiments using minimal media such as M9 with glucose as the carbon source are employed to evaluate strain performance and anthranilate production capacity [3]. However, for high-level production, fed-batch fermentation processes have proven most effective, allowing for better control of nutrient concentrations and the avoidance of substrate inhibition [1] [3]. In these systems, the feeding strategy for glucose and other nutrients is critically important to maintain optimal metabolic activity while preventing the accumulation of organic acids that can inhibit growth and production.

The composition of the fermentation medium significantly impacts both biomass formation and anthranilate production. While minimal media are often used in initial evaluations, the addition of complex nutrients such as yeast extract or tryptone can enhance production titers by relieving nutritional limitations [3]. However, the concentration of tryptophan in the medium must be carefully controlled, as it is required for protein synthesis in trpD-deficient strains but can inhibit anthranilate synthesis through feedback regulation of anthranilate synthase. Additional process parameters that require optimization include dissolved oxygen levels, which affect both central carbon metabolism and energy generation, and pH control, as anthranilate accumulation can acidify the fermentation broth, potentially inhibiting both microbial growth and production [3].

Analytical Methods for Quantification

Accurate monitoring of anthranilate production during fermentation processes is essential for process evaluation and optimization. High-performance liquid chromatography (HPLC) has emerged as the gold standard for anthranilate quantification in fermentation broths, offering high sensitivity and specificity [9] [3]. This method typically involves reverse-phase separation with C18 columns and detection using UV absorbance or fluorescence detectors. Anthranilate exhibits strong UV absorption and native fluorescence, facilitating its detection at low concentrations in complex fermentation matrices.

For more rapid but less specific quantification, colorimetric assays based on the formation of colored complexes can be employed. Additionally, thin-layer chromatography (TLC) has been used for semi-quantitative analysis of anthranilate, particularly for assessing intracellular concentrations [9]. For strains engineered with anthranilate-responsive biosensors, fluorescence-activated cell sorting (FACS) can be used to monitor population-level production characteristics in high-throughput formats [8]. The combination of these analytical approaches provides a comprehensive toolkit for strain characterization and process optimization at various stages of development.

Current State and Future Perspectives

Production Metrics and Performance

Significant progress has been made in improving the production efficiency of microbial anthranilate biosynthesis over the past decade. Current state-of-the-art engineered strains achieve impressive production metrics that approach commercial viability. Specifically, engineered E. coli strains have been reported to produce up to 14 g/L of anthranilate in fed-batch fermentation processes [3], while metabolically engineered Corynebacterium glutamicum has demonstrated even higher production, reaching 26.40 g/L of anthranilate in glucose minimal medium [1]. These production levels represent substantial improvements over early engineered strains that produced less than 1 g/L in shake flask cultures, demonstrating the remarkable potential of systematic metabolic engineering approaches.

The yield of anthranilate from glucose has also seen significant improvements through targeted engineering of central carbon metabolism and the shikimate pathway. Initial engineered strains exhibited yields of approximately 0.06 g anthranilate per g glucose [3], while subsequent generations with enhanced precursor supply and reduced carbon diversions achieved yields corresponding to 28-46% of the theoretical maximum [3]. Further enhancements in yield have been realized through the implementation of transport engineering strategies, particularly the inactivation of the phosphotransferase system (PTS) for glucose uptake, which increases the intracellular availability of phosphoenolpyruvate, a key precursor for anthranilate biosynthesis [3].

Challenges and Future Directions

Despite the considerable progress in microbial anthranilate production, several technical challenges remain to be addressed. The inherent toxicity of anthranilate to microbial cells represents a significant limitation, as accumulating product can inhibit both growth and production, ultimately limiting the maximum achievable titer [9]. This challenge has been addressed through various strategies including in situ product removal techniques that continuously extract anthranilate from the fermentation broth, as well as the implementation of export systems that facilitate product secretion [8]. Additionally, the carbon flux imbalance between glycolysis and the pentose phosphate pathway continues to limit precursor availability, necessitating more sophisticated approaches to optimize cofactor and energy metabolism.

Future advancements in microbial anthranilate production will likely emerge from several promising research directions. The integration of systems biology tools such as transcriptomics, proteomics, and metabolomics with computational modeling will enable more comprehensive understanding of metabolic networks and identify previously unrecognized engineering targets [1]. Additionally, the application of synthetic biology approaches to create orthogonal metabolic pathways that bypass native regulation could dramatically improve flux toward anthranilate [8]. As these advanced strategies mature, microbial production of this compound is poised to become an increasingly economically competitive and environmentally sustainable alternative to conventional chemical synthesis methods.

References

- 1. Engineered Escherichia coli cell factory for anthranilate ... [pmc.ncbi.nlm.nih.gov]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. Metabolic engineering for improving anthranilate synthesis from... [microbialcellfactories.biomedcentral.com]

- 4. Frontiers | Anthranilate at the interface of tryptophan and specialized... [frontiersin.org]

- 5. synthase in Anthranilate and... | Semantic Scholar microorganisms [semanticscholar.org]

- 6. Biochemical investigation of the tryptophan biosynthetic ... [pmc.ncbi.nlm.nih.gov]

- 7. sciencedirect.com/topics/agricultural-and-biological-sciences... [sciencedirect.com]

- 8. Enhancing anthranilic acid biosynthesis using... | Semantic Scholar [semanticscholar.org]

- 9. Anthranilate Acts as a Signal to Modulate Biofilm Formation ... [pmc.ncbi.nlm.nih.gov]

Experimental Protocol for Thermal Decomposition Analysis

The following methodology is synthesized from current research practices in analyzing metal-anthranilate complexes [1] [2] [3]. You can directly apply this protocol to sodium anthranilate.

- 1. Instrumentation: Use a Thermogravimetric Analyzer (e.g., Shimadzu TGA-50, PerkinElmer TGA 4000). The system should ideally be coupled with a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) for evolved gas analysis (EGA).

- 2. Sample Preparation:

- Purify the this compound sample.

- Typically, a small, precisely weighed mass (between 5-10 mg) is loaded into an open alumina or platinum crucible.

- 3. Experimental Parameters:

- Atmosphere: Use a dynamic atmosphere of high-purity synthetic air (for oxidative decomposition) or nitrogen (for inert/pyrolytic decomposition), with a constant flow rate (e.g., 20-50 mL/min).

- Temperature Program: Heat the sample from room temperature to a final temperature of 600 °C to 800 °C.

- Heating Rate: A controlled heating rate of 10 °C per minute is standard for a detailed mass loss profile.

- 4. Data Collection: The instrument software will record the sample's mass (as a percentage of the initial mass), temperature, and time throughout the experiment.

- 5. Complementary Techniques:

- Simultaneous DSC: If available, perform simultaneous Differential Scanning Calorimetry (DSC) to measure enthalpy changes associated with thermal events.

- Evolved Gas Analysis (EGA): Couple the TGA to an FTIR or MS. The transfer line must be heated to prevent condensation of evolved gases. This allows for the identification of specific gases (e.g., H₂O, CO₂, nitrogen oxides) released at each decomposition stage, which is critical for proposing a reaction mechanism.

The workflow for a comprehensive thermal decomposition experiment can be summarized as follows:

Expected Data Output and Interpretation

Without specific data for this compound, the table below outlines the generic type of data you should expect to obtain and how to interpret it, based on the analysis of similar complexes [1] [2].

| Parameter | Description & Significance |

|---|---|

| Initial Mass | The exact starting mass of the sample (e.g., 7.52 mg). Used for all calculations. |

| Decomposition Steps | Number of distinct mass loss events observed on the TG curve, indicating separate thermal processes. |

| Onset Temperature (°C) | The temperature at which a decomposition step begins. A key indicator of thermal stability. |

| DTG Peak (°C) | The temperature at the maximum rate of mass loss for each step (from the derivative curve). |

| Mass Loss (%) | The percentage of total mass lost in each step. Used to identify the lost fragment (e.g., water, CO₂). |

| Residual Mass (%) | The final inorganic residue remaining after decomposition (e.g., sodium carbonate or oxide). |

Key Analytical Insights

Based on studies of other anthranilate complexes, your analysis should focus on:

- Stoichiometry Determination: The mass loss in the first step often corresponds to the loss of water of crystallization. The percentage mass loss can be used to confirm the hydrate stoichiometry of your complex [2] [3].

- Decomposition Pathway: Subsequent mass losses correspond to the combustion of the organic anthranilate ligand. EGA is crucial here to confirm the evolution of CO₂, H₂O, and nitrogen oxides, helping to map the complete breakdown pathway of the molecule [1].

- Stability Comparison: The onset temperatures for decomposition allow you to compare the thermal stability of this compound with other metal anthranilates or similar pharmaceutical salts.

References

Comprehensive Application Notes and Protocols: Sodium Anthranilate Complexes with Transition Metals

Introduction to Anthranilic Acid and Its Transition Metal Complexes

Anthranilic acid (2-aminobenzoic acid) represents a biologically significant compound that has attracted substantial research interest due to its versatile coordination capabilities with transition metal ions. This ortho-aminobenzoic acid derivative possesses two potential donor atoms: the amino group (-NH₂) and the carboxylate group (-COO⁻), creating an excellent chelating system for metal coordination. The significance of anthranilate-metal complexes extends across multiple domains, including pharmaceutical sciences, catalysis, and materials science, owing to their diverse biological activities and functional properties [1].

The coordination chemistry of anthranilic acid with transition metals enables the formation of structurally diverse complexes with varying stoichiometries and geometries. These complexes exhibit enhanced thermal stability and biological activity compared to the free ligand, making them particularly valuable in drug development. Recent studies have demonstrated that metal complexation can significantly alter the pharmacological profile of pharmaceutical compounds, potentially leading to reduced side effects and enhanced efficacy. For instance, complex formation with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to mitigate the gastric mucosal damage typically associated with these medications while maintaining their therapeutic effects [2].

Anthranilic acid derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antineoplastic, anti-malarial, and α-glucosidase inhibitory properties [1]. The complexation of anthranilic acid with transition metals often amplifies these activities or introduces new pharmacological effects. The redox-active nature of many transition metals contributes to the biological functionality of these complexes, enabling participation in electron transfer processes that may be crucial for their mechanism of action. Furthermore, the ability of these complexes to adopt various coordination geometries (octahedral, tetrahedral, square planar) allows for precise molecular recognition and interaction with biological targets [3] [4].

Table 1: Metal Complex Stoichiometries and Key Characteristics Based on Elemental Analysis and TGA

| Metal Ion | Oxidation State | Complex Stoichiometry (Metal:Ligand) | Key Characteristics |

|---|---|---|---|

| Zn(II) | +2 | 1:2 | Colorless, diamagnetic |

| Bi(III) | +3 | Not 1:2* | Heavy metal complex |

| Ag(I) | +1 | Not 1:2* | Linear geometry |

| Fe(II) | +2 | 1:2 | Paramagnetic |

| Co(II) | +2 | 1:2 | Catalytically active |

| Cu(II) | +2 | 1:2 | Catalytically active |

| Mn(II) | +2 | 1:2 | Paramagnetic |

| Al(III) | +3 | Not 1:2* | Hard Lewis acid |

| Ni(II) | +2 | 1:2 | Paramagnetic |

| Cr(III) | +3 | 1:2 | Octahedral geometry |

Note: Complexes with Ag(I), Al, and Bi do not follow the 1:2 stoichiometry observed for most other metals [1].

Synthesis Protocols

Preparation of Sodium Anthranilate

2.1.1 Materials and Equipment

- Anthranilic acid reagent grade (>98% purity)

- Sodium hydroxide (NaOH) pellets, analytical grade

- Deionized water (resistivity ≥18 MΩ·cm)

- Laboratory balance (accuracy ±0.0001 g)

- Magnetic stirrer with hotplate

- Ultrasonic bath (optional)

- Water bath for controlled evaporation

- Vacuum desiccator for drying

- Filter paper (Whatman No. 1 or equivalent)

- Büchner funnel and filtration apparatus

2.1.2 Step-by-Step Procedure

Weighing: Accurately weigh 0.28 g (2.0 mmol) of anthranilic acid using an analytical balance.

Dissolution: Transfer the anthranilic acid to a 100 mL round-bottom flask containing 30 mL of deionized water.

Basification: Add 0.085 g (2.1 mmol) of sodium hydroxide pellets to the solution. The molar ratio of NaOH to anthranilic acid should be approximately 1.05:1 to ensure complete salt formation.

Mixing: Stir the mixture using a magnetic stirrer at room temperature for 30 minutes until complete dissolution occurs. Alternatively, sonicate the mixture for 5-10 minutes to accelerate dissolution.

Concentration: Transfer the solution to an evaporation dish and concentrate using a water bath at 40-50°C until a thin crystal film forms around the edges.

Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath for 15-20 minutes to complete crystallization.

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash with 5-10 mL of ice-cold deionized water.

Drying: Dry the purified this compound under vacuum in a desiccator for 4-6 hours before storage.

Quality Control: The final product should appear as a white crystalline solid. The yield is typically >85%. For optimal complex formation, the this compound should be used within one week of preparation or stored in a moisture-free environment at 4°C [1] [2].

General Synthesis of Transition Metal Complexes

2.2.1 Materials and Equipment

- This compound (prepared as described in Section 2.1)

- Transition metal salts (chlorides, sulfates, or nitrates, >97% purity)

- Deionized water

- Round-bottom flasks (50-100 mL)

- Magnetic stirrer

- Vacuum filtration apparatus

- Vacuum desiccator

- Laboratory oven (optional)

2.2.2 General Complexation Procedure

Ligand Solution Preparation: Dissolve the prepared this compound (2.0 mmol) in 30 mL of deionized water in a 100 mL round-bottom flask.

Metal Salt Preparation: Separately dissolve 0.5 mmol of the appropriate metal salt in 5 mL of deionized water. The choice of anion (chloride, sulfate, nitrate) depends on the metal and its solubility characteristics.

Complexation: Gradually add the metal salt solution to the ligand solution with constant stirring at room temperature.

Precipitation: Continue stirring for 30 minutes. The formation of a precipitate indicates complex formation. For metals that do not precipitate immediately, gentle heating at 40-50°C may be required.

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

Washing: Wash the solid complex thoroughly with 3 × 10 mL aliquots of deionized water to remove unreacted starting materials and counterions.

Drying: Dry the purified complex under vacuum in a desiccator for 12-24 hours.

Storage: Store the dried complexes in a vacuum desiccator or under anhydrous conditions to prevent hydration [1].

Table 2: Specific Metal Salts and Synthesis Conditions for Anthranilate Complexes

| Metal Complex | Metal Salt Used | Reaction Time | Appearance of Complex |

|---|---|---|---|

| Zn(II) complex | ZnCl₂ or Zn(NO₃)₂·6H₂O | 30 minutes | White precipitate |

| Bi(III) complex | Bi(NO₃)₃·5H₂O | 30 minutes | Off-white precipitate |

| Ag(I) complex | AgNO₃ | 30 minutes | Light-sensitive precipitate |

| Fe(II) complex | FeSO₄·7H₂O | 30 minutes | Colored precipitate |

| Co(II) complex | CoCl₂·6H₂O | 30 minutes | Pink-colored solid |

| Cu(II) complex | CuSO₄·5H₂O | 30 minutes | Blue-green solid |

| Mn(II) complex | MnCl₂·4H₂O | 30 minutes | Pale brown solid |

| Al complex | Al₂(SO₄)₃·18H₂O | 30 minutes | White precipitate |

| Ni(II) complex | Ni(II) salt | 30 minutes | Green solid |

| Cr(III) complex | Cr(NO₃)₃·9H₂O | 30 minutes | Colored precipitate |

2.2.3 Stoichiometry Considerations

The stoichiometry of the complexes depends on the oxidation state of the metal:

- Monovalent metals (Ag⁺): Typically form 1:1 metal:ligand complexes

- Divalent metals (Zn²⁺, Fe²⁺, Co²⁺, Cu²⁺, Mn²⁺, Ni²⁺): Typically form 1:2 metal:ligand complexes

- Trivalent metals (Bi³⁺, Al³⁺, Cr³⁺): Typically form 1:3 metal:ligand complexes

These stoichiometries are confirmed through elemental analysis and thermogravimetric analysis (TGA) [1].

Characterization Methods

Spectroscopic Characterization

3.1.1 Fourier-Transform Infrared Spectroscopy (FT-IR)

Sample Preparation: Grind 1-2 mg of the complex with 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press at 10-15 tons for 2-3 minutes.

Measurement Parameters:

- Spectral range: 400-4000 cm⁻¹

- Resolution: 4 cm⁻¹

- Scans: 32 accumulations per spectrum

Key Spectral Interpretations:

- Carboxylate stretching: The asymmetric (ν_as COO⁻) and symmetric (ν_s COO⁻) stretches appear between 1550-1650 cm⁻¹ and 1400-1500 cm⁻¹, respectively. The separation (Δ) between these bands indicates coordination mode:

- Δ > 200 cm⁻¹: Monodentate coordination

- Δ < 200 cm⁻¹: Bidentate coordination

- Δ ≈ 200 cm⁻¹: Ionic bonding

- Amino group stretching: N-H stretches appear around 3300-3500 cm⁻¹. Shift upon complexation indicates coordination through the nitrogen atom.

- Metal-ligand vibrations: M-N and M-O stretches appear below 600 cm⁻¹ [1].

3.1.2 UV-Visible Spectroscopy

Sample Preparation: Prepare 150 μM solutions of each complex in DMSO. Use matched quartz cuvettes with 1 cm path length.

Measurement Parameters:

- Spectral range: 200-800 nm

- Scan speed: Medium

- Slit width: 2 nm

Data Interpretation:

- Charge transfer bands: Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in UV region.

- d-d transitions: For metals with incomplete d-subshells (Cr³⁺, Co²⁺, Ni²⁺, Cu²⁺), d-d transitions appear in visible region (400-800 nm).

- Extinction coefficients: Calculate using Beer-Lambert law for quantitative analysis [1] [4].

3.1.3 Magnetic Susceptibility Measurements

Procedure: Use a Sherwood Scientific Magnetic Susceptibility Balance or equivalent.

- Calibrate with a standard of known susceptibility

- Pack finely ground sample in a clean, dry tube

- Measure at room temperature (298 K)

Interpretation:

- Calculate effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828√(χ_M × T)

- Compare experimental values with theoretical values for spin-only cases

- Provides information on electronic configuration and geometry [1].

Thermal and Elemental Analysis

3.2.1 Thermogravimetric Analysis (TGA)

Parameters:

- Temperature range: Room temperature to 600°C

- Heating rate: 10°C/minute

- Atmosphere: Air or nitrogen

Data Analysis:

- Determine hydration state from mass loss at 50-150°C

- Identify decomposition steps and temperatures

- Confirm stoichiometry by residual mass corresponding to metal oxide [1].

3.2.2 Elemental Analysis (CHN Analysis)

Sample Preparation: Dry samples thoroughly under vacuum before analysis. Use 1-2 mg of sample.

Standards: Calibrate with certified reference materials (acetanilide or similar).

Data Interpretation:

- Compare experimental C, H, N percentages with theoretical values

- Confirm complex stoichiometry and purity [1].

Morphological and Surface Characterization

3.3.1 Scanning Electron Microscopy (SEM)

Sample Preparation: Sputter-coate with gold or carbon for conductivity (5-10 nm thickness).

Parameters:

- Accelerating voltage: 5-15 kV

- Working distance: 5-10 mm

- Detector: Secondary electron detector

Analysis: Determine particle size, morphology, and distribution [1].

3.3.2 BET Surface Area Analysis

Sample Preparation: Degas samples at 150°C for 3-4 hours under vacuum.

Measurement:

- Adsorptive: N₂ gas

- Relative pressure range (P/P₀): 0.05-0.3

- Analysis method: Multipoint BET

Application: Correlate surface area with catalytic activity [1].

Experimental Applications and Protocols

Catalytic Activity Assessment

4.1.1 Reduction of 4-Nitrophenol (4-NP)

Principle: The reduction of 4-NP to 4-aminophenol (4-AP) by sodium borohydride in the presence of metal complexes serves as a model reaction to evaluate catalytic activity.

Materials:

- 4-Nitrophenol (4-NP)

- Sodium borohydride (NaBH₄)

- Catalyst (anthranilate metal complexes)

- Quartz cuvette for UV-Vis measurements

- UV-Vis spectrophotometer

Procedure:

- Prepare a mixture of 4-NP (0.1 mM) and NaBH₄ (10 mM) in deionized water.

- Transfer 2.5 mL of the mixture to a quartz cuvette.

- Add catalyst (0.1-0.5 mg) to the cuvette and mix immediately.

- Monitor the reaction by recording UV-Vis spectra at regular time intervals (0-70 minutes).

- Measure the decrease in absorbance at 400 nm (characteristic of 4-NP) and the increase at 300 nm (characteristic of 4-AP).

Kinetic Analysis:

- Plot ln(A_t/A_0) versus time, where A_t is absorbance at time t and A_0 is initial absorbance

- The slope gives the apparent rate constant (k_app)

- Normalize by catalyst mass or concentration for comparison

Results: Co(II) complex 5 and Cu(II) complex 6 showed high catalytic activity for the reduction of 4-NP to 4-AP [1].

Table 3: Catalytic Performance of Selected Anthranilate Complexes in 4-NP Reduction

| Complex | Metal | Catalytic Activity | Relative Rate Constant |

|---|---|---|---|

| 1 | Zn(II) | Moderate | Intermediate |

| 3 | Ag(I) | Low | Low |

| 5 | Co(II) | High | High |

| 6 | Cu(II) | High | High |

| 8 | Al | Low | Low |

| 10 | Cr(III) | Moderate | Intermediate |

Biological Activity Evaluation

4.2.1 Antibacterial Assay

Test Organisms:

- Staphylococcus aureus (Gram-positive)

- Pseudomonas aeruginosa (Gram-negative)

- Escherichia coli (Gram-negative)

Culture Preparation:

- Maintain bacterial cultures on Nutrient Agar at 4°C.

- Inoculate fresh broth and incubate at 37°C for 18-24 hours before testing.

- Adjust turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

Disc Diffusion Method:

- Prepare lawns of bacterial cells by spreading 100 μL of bacterial suspension on Nutrient Agar plates.

- Impregnate sterile filter paper discs (6 mm diameter) with 50 μL of test compound solutions at concentrations of 500 ppm and 1000 ppm in DMSO.

- Place impregnated discs on inoculated agar surfaces.

- Include control disc with 50 μL DMSO only.

- Incubate plates at 37°C for 24-48 hours.

- Measure zones of inhibition to the nearest millimeter.

Interpretation: Ag(I) complex 3 showed the best activity against all tested bacterial strains [1].

4.2.2 Antifungal Assay

Test Organisms:

- Fusarium solani

- Aspergillus niger

Culture Preparation:

- Maintain fungal cultures on Potato Dextrose Agar (PDA).

- Grow for 5 days before use.

- Prepare culture discs (6 mm) from actively growing regions.

Procedure:

- Place fungal culture discs in the center of PDA plates.

- Apply compound-loaded discs as described for antibacterial testing.

- Incubate at 28°C for 5-7 days.

- Measure zones of inhibition.

Results: Ag(I) complex 3 exhibited significant antifungal activity against both test fungi [1].

4.2.3 Nematicidal Activity

Test Organism: Second-stage juveniles (J2) of root-knot nematodes (Meloidogyne javanica)

Nematode Collection:

- Collect egg masses from infected eggplant roots.

- Place in sterile water for hatching.

- Maintain approximately 40-60 juveniles per mL.

Procedure:

- Prepare test solutions at 500 ppm and 1000 ppm concentrations.

- Mix 1 mL of nematode suspension with 1 mL of test solution in cavity blocks.

- Include appropriate controls (water or DMSO only).

- Assess mortality after 24-48 hours exposure.

- Calculate percentage mortality relative to controls.

Results: Ag(I) complex 3 demonstrated the best nematicidal activity [1].

Table 4: Biological Activity Profile of Anthranilate Metal Complexes

| Complex | Metal | Antibacterial Activity | Antifungal Activity | Nematicidal Activity |

|---|---|---|---|---|

| 1 | Zn(II) | Moderate | Low | Low |

| 3 | Ag(I) | High | High | High |

| 5 | Co(II) | Low | Low | Low |

| 6 | Cu(II) | Moderate | Moderate | Moderate |

| 8 | Al | Low | Low | Low |

| 10 | Cr(III) | Moderate | Low | Low |

Graphical Workflows and Diagrams

Experimental Workflow

Diagram 1: Comprehensive experimental workflow for synthesis, characterization, and application testing of this compound transition metal complexes.

Characterization Techniques

Diagram 2: Comprehensive characterization techniques employed for structural elucidation and property evaluation of this compound metal complexes.

Conclusion

This compound forms structurally diverse complexes with transition metals that exhibit promising catalytic capabilities and biological activities. The synthesis protocols described herein yield complexes with defined stoichiometries—primarily 1:2 metal:ligand for divalent metals, with variations for monovalent and trivalent metals. Comprehensive characterization using spectroscopic, thermal, and morphological techniques confirms complex formation and provides insight into structure-property relationships.

The exceptional catalytic performance of Co(II) and Cu(II) complexes in the reduction of 4-nitrophenol, coupled with the broad-spectrum antimicrobial and nematicidal activity demonstrated by the Ag(I) complex, highlights the potential applications of these materials in environmental remediation and agricultural chemistry. The enhanced stability of metal complexes compared to their parent ligands, as evidenced by forced degradation studies, further supports their potential in pharmaceutical development.

Future research directions should explore structure-activity relationships in greater depth, investigate synergistic effects in mixed-metal systems, and develop supported catalyst systems for practical applications. The protocols and characterization methods outlined in these Application Notes provide a robust foundation for further investigation and development of anthranilate-based metal complexes.

References

- 1. Synthesis of metal anthranilate complexes - BMC Chemistry [bmcchem.biomedcentral.com]

- 2. of Naproxen: Synthesis... Transition Metal Complexes [pmc.ncbi.nlm.nih.gov]

- 3. of Coordination – Chemistry Transition Metals Chemistry [pressbooks-dev.oer.hawaii.edu]

- 4. General Properties of Transition - A Level Metals Chemistry [savemyexams.com]

sodium anthranilate in organodiselenide hybrid synthesis

Chemical Synthesis Protocols

Synthesis of Methyl 2-amino-5-selenocyanatobenzoate (4)

Objective: To synthesize the key selenocyanate intermediate from methyl anthranilate [1] [2].

Materials:

- Methyl 2-aminobenzoate (methyl anthranilate, 12.5 mmol, 1800 mg)

- Selenium dioxide (SeO₂, 30 mmol, 3300 mg)

- Malononitrile (15 mmol, 1000 mg)

- Dimethyl sulfoxide (DMSO, 10 mL)

Procedure:

- In-situ Preparation of Triselenium Dicyanide: Add selenium dioxide (30 mmol) to a solution of malononitrile (15 mmol) in 10 mL of DMSO. Stir the mixture at room temperature for 20 minutes. Filter the resulting solution to remove any elemental selenium (black precipitate) [1] [2].

- Reaction with Methyl Anthranilate: Add methyl 2-aminobenzoate (12.5 mmol) to the filtered solution. Stir the reaction mixture for an additional 2 hours at room temperature [1] [2].

- Work-up and Isolation: Pour the reaction mixture onto 10 g of ice. Filter the resulting precipitate and wash it thoroughly with water and a sodium carbonate solution.

- Purification: Dry the product and recrystallize it from petroleum ether to obtain methyl 2-amino-5-selenocyanatobenzoate (4) as a pure solid. Yield: 96% [1] [2].

Characterization Data:

Synthesis of Dimethyl 5,5'-diselanediylbis(2-aminobenzoate) (5)

Objective: To reduce the selenocyanate (4) to the corresponding diselenide (5) [1] [2].

Materials:

- Methyl 2-amino-5-selenocyanatobenzoate (4, 4 mmol, 1000 mg)

- Sodium hydroxide (NaOH, 4 mmol, 160 mg)

- Ethanol (EtOH, 20 mL)

Procedure:

- Reduction Reaction: Dissolve compound 4 (4 mmol) in 20 mL of ethanol. Add sodium hydroxide (4 mmol) to the solution.

- Stirring and Monitoring: Stir the reaction mixture at room temperature for 2 hours.

- Isolation and Purification: Filter the resulting precipitate, wash it extensively with water, and recrystallize from chloroform to obtain the diselenide (5) as a pure product. Yield: 92% [1] [2].

Synthesis of Organic Selenides (e.g., Compound 14) via Reduction Alkylation

Objective: To synthesize mono-selenide derivatives from the diselenide precursor (5) [1] [2].

Materials:

- Dimethyl 5,5'-diselanediylbis(2-aminobenzoate) (5, 2 mmol)

- Appropriate halo derivative (e.g., methyl iodide, 4.4 mmol)

- Sodium borohydride (NaBH₄, 6 mmol, ~227 mg)

- Ethanol (EtOH, 25 mL)

Procedure:

- Reaction Setup: Dissolve diselenide (5) and the desired halo derivative (4.4 mmol) in 25 mL of ethanol.

- Reduction: Add sodium borohydride (6 mmol) in portions over 1 hour. Caution: Monitor for hydrogen gas evolution.

- Completion: Stir the reaction for an additional 2 hours after the addition is complete.

- Work-up: Dry the organic layer over a suitable desiccant and evaporate the solvent under vacuum to obtain the crude selenide (e.g., methyl 2-amino-5-(methylselanyl) benzoate, 14).

- Purification: Purify the product using recrystallization or chromatography [1] [2].

Biological Evaluation Protocols

In Vitro Antimicrobial Assay

Objective: To determine the antimicrobial activity of synthesized hybrids against standard microbial strains [1] [2].

Materials:

- Test organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)

- Standard drugs: Ampicillin (for bacteria), Clotrimazole (for fungus)

- Mueller-Hinton Broth (for bacteria), Sabouraud Dextrose Broth (for fungus)

- 96-well microtiter plates

Procedure:

- Inoculum Preparation: Adjust the turbidity of microbial suspensions to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL for bacteria; ~1.0 x 10⁶ CFU/mL for yeast).

- Compound Dilution: Prepare serial two-fold dilutions of the test compounds (e.g., 14) and standard drugs in the appropriate broth in the 96-well plate.

- Inoculation and Incubation: Inoculate each well with the standardized microbial suspension. Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungus).

- MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth. The percentage of inhibition activity (IA%) can also be calculated relative to the control [1] [2].

Results: Compound 14 showed IA% of 90.5% (S. aureus), 91.3% (E. coli), and 100% (C. albicans), with MIC values comparable to standard drugs [1] [2].

In Vitro Cytotoxicity Assay (MTT)

Objective: To evaluate the anticancer potential of the hybrids against human cancer cell lines [1] [2].

Materials:

- Cell lines: HepG2 (human liver carcinoma), MCF-7 (human breast adenocarcinoma), primary fibroblasts (as a non-cancerous control)

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- DMSO (for solubilizing formazan crystals)

- 96-well tissue culture plates, CO₂ incubator

Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

- Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 µM - 100 µM) and include Adriamycin (doxorubicin) as a positive control. Incubate for 48-72 hours.

- MTT Incubation: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow formazan crystal formation.

- Solubilization and Measurement: Carefully remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at 570 nm using a microplate reader.

- IC₅₀ Calculation: Calculate the concentration that inhibits cell growth by 50% using appropriate software. The Therapeutic Index (TI) can be calculated as TI = IC₅₀ (fibroblasts) / IC₅₀ (cancer cells) [1] [2].

Results: Compound 14 exhibited superior cytotoxicity against HepG2 cells (IC₅₀ = 3.57 ± 0.1 µM) compared to Adriamycin (IC₅₀ = 4.50 ± 0.2 µM) and showed a high Therapeutic Index of 17, indicating good selectivity [1] [2].

In Vitro Antioxidant Assays (DPPH and ABTS)

Objective: To measure the free radical scavenging activity of the organodiselenide hybrids [1] [2].

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution (0.1 mM in methanol)

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation solution

- Vitamin C (ascorbic acid) as standard antioxidant

- UV-Visible spectrophotometer

DPPH Assay Procedure:

- Reaction Setup: Mix 1 mL of the test compound solution (at various concentrations) with 2 mL of DPPH solution.

- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

- Measurement: Measure the absorbance at 517 nm. Calculate the percentage of radical scavenging activity using the formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100[1] [2].

ABTS Assay Procedure:

- Radical Generation: Generate the ABTS⁺ radical by reacting ABTS stock solution with potassium persulfate and incubating in the dark for 12-16 hours.

- Assay Setup: Dilute the ABTS⁺ solution to an absorbance of ~0.7 at 734 nm. Mix the test compound with the diluted ABTS⁺ solution.

- Measurement: Incubate for 6 minutes and measure the absorbance at 734 nm. Calculate the scavenging activity as described for the DPPH assay [1] [2].

Results: Compounds 5 and 14 showed potent radical scavenging activity (86% to 96%), comparable to vitamin C (95%) in these assays [1] [2].

Data Analysis and Mechanistic Insights

Summary of Biological Activity Data

The quantitative results from the biological evaluations are summarized in the table below.

| Compound | HepG2 IC₅₀ (µM) | Therapeutic Index (TI) | S. aureus IA% | E. coli IA% | C. albicans IA% | DPPH Scavenging % | ABTS Scavenging % |

|---|---|---|---|---|---|---|---|

| 14 | 3.57 ± 0.1 | 17 | 90.5 | 91.3 | 100 | 91 | 96 |

| 5 | Not the most cytotoxic | Not reported | Less active than 14 | Less active than 14 | Less active than 14 | 86 | 92 |

| Adriamycin | 4.50 ± 0.2 | - | - | - | - | - | - |

| Vitamin C | - | - | - | - | - | 95 | 95 |

Proposed Mechanism of Antioxidant Activity

The potent antioxidant activity of organodiselenides is often attributed to their ability to mimic the enzyme Glutathione Peroxidase (GPx), which catalyzes the reduction of harmful peroxides (like H₂O₂) using glutathione (GSH), thereby protecting cells from oxidative damage [3]. The catalytic cycle involves the selenol (-SeH) intermediate.

Diagram 1: Proposed GPx-mimetic catalytic cycle of organodiselenide antioxidants. The diselenide is reduced to selenol, which reduces peroxides to harmless alcohols. Glutathione (GSH) acts as the stoichiometric reductant, being oxidized to GSSG in the process [3].

Experimental Workflow for Hybrid Molecule Development

The overall process from design to biological validation of sodium anthranilate-based organodiselenide hybrids is outlined below.

Diagram 2: Experimental workflow for the development and evaluation of anthranilate-organodiselenide hybrid molecules.

Conclusion and Outlook

The integration of the anthranilate scaffold with organoselenium chemistry, using sodium or methyl anthranilate as a starting point, has proven to be a highly successful strategy for generating novel hybrid molecules with multifaceted biological profiles. The protocols outlined herein have enabled the synthesis of specific compounds, such as 14, which demonstrate potent, broad-spectrum antimicrobial activity, selective and potent cytotoxicity against liver carcinoma cells, and powerful antioxidant capabilities rivaling standard drugs. The high therapeutic index of compound 14 is particularly noteworthy, suggesting a favorable safety profile. These findings firmly establish anthranilate-organodiselenide hybrids as a promising class of compounds for further development as antimicrobial, anticancer, and antioxidant agents. Future work should focus on conducting comprehensive in vivo studies to validate these effects in animal models, further investigating the underlying molecular mechanisms of action (e.g., specific protein targets), and exploring a broader scope of chemical derivatization to refine potency and optimize drug-like properties.

References

Application Notes and Protocols: Sodium Anthranilate as a Tryptophan Labeling Precursor

Introduction and Scientific Background

Anthranilate occupies a crucial position in cellular metabolism, serving as both a direct intermediate in tryptophan biosynthesis and a key node in the kynurenine pathway of tryptophan catabolism. Its role as a stable isotope-labeled precursor enables researchers to trace metabolic flux in both anabolic and catabolic processes, providing critical insights for drug development in areas ranging from neuroinflammation to cancer metabolism. The use of labeled anthranilate, including its sodium salt form, allows for precise tracking of tryptophan metabolism through various branches, including the production of neurologically active compounds and specialized metabolites.

In plants, anthranilate synthase (AS) catalyzes the first committed step in tryptophan biosynthesis, converting chorismate to anthranilate [1]. This pathway occurs primarily in plastids, with anthranilate serving as a common precursor for both primary metabolism (tryptophan synthesis) and specialized metabolism, including the production of defensive compounds, volatiles, and the auxin biosynthesis precursor [1]. In mammalian systems and microorganisms, anthranilate emerges as a metabolite in the kynurenine pathway, which degrades over 90% of dietary tryptophan and generates neuroactive compounds [2]. The strategic position of anthranilate at this metabolic intersection makes it an ideal tracing precursor for understanding metabolic rewiring in various disease states.

Key Experimental Data and Quantitative Analysis

The table below summarizes quantitative data from pivotal studies utilizing anthranilate labeling or measuring anthranilate production across different biological systems:

Table 1: Quantitative Data from Anthranilate and Tryptophan Metabolic Studies

| Organism/System | Key Finding | Quantitative Result | Reference |

|---|---|---|---|

| Candida utilis mutants | Conversion of 15N-labeled anthranilate to [1-15N] L-tryptophan | 50% conversion ratio of 15N achieved | [3] |

| Pseudomonas aeruginosa (CHA strain) | Anthranilate production ex vivo via kynurenine pathway | Reached ~100 μM after 24h culture (2×10⁹ CFU/mL) | [4] |

| Pseudomonas aeruginosa (ΔkynA mutant) | Anthranilate production impairment without functional kynurenine pathway | ~100-fold decrease vs wild type | [4] |

| Transgenic rice cells (OASA1D) | Increased tryptophan biosynthetic flux | ~6x flux increase vs wild type; 45x higher Trp accumulation | [5] |

| Cultured rice cells | Absolute tryptophan biosynthetic flux measurement | 6.0 ± 1.1 nmol·(g FW·h)⁻¹ | [5] |

These quantitative findings demonstrate the robust conversion efficiency of anthranilate to tryptophan in biological systems and highlight the potential for significant flux amplification through genetic engineering of pathway enzymes. The data from microbial systems further reveals the substantial production capacity for anthranilate through the kynurenine pathway, establishing its relevance for both biosynthesis and catabolism studies.

Experimental Protocols

Protocol: Metabolic Flux Analysis Using Stable Isotope-Labeled Anthranilate

This protocol outlines the use of stable isotope-labeled anthranilate for tracing metabolic flux into tryptophan and downstream metabolites in plant and microbial systems, adapting methodologies from published studies [3] [6].

3.1.1 Materials and Reagents

- Labeled Precursor: [15N] anthranilic acid (sodium salt) or [13C6] anthranilic acid, depending on experimental design

- Internal Standards: Deuterated or 13C-labeled internal standards for IAA, tryptophan, and anthranilate

- Growth Media: Appropriate sterile liquid or solid media for target organism

- Inhibitors (Optional): YDF (YUC inhibitor), L-kynurenine (TAA1/TAR inhibitor), or other pathway-specific inhibitors

- Extraction Solvents: Methanol, acetonitrile, acetone (HPLC or MS grade)

- LC-MS/MS System: Equipped with reversed-phase C18 column and capable of multiple reaction monitoring (MRM)

3.1.2 Procedure

Preparation of Labeled Media:

- Prepare growth media containing 0.1-1.0 mM stable isotope-labeled sodium anthranilate

- For plant studies, include 0.8-1.0% agar for solid media

- Filter-sterilize the anthranilate solution and add to autoclaved media after cooling to ~50°C

Plant Material Preparation and Treatment:

- Surface-sterilize Arabidopsis thaliana seeds (or other model species) with sodium hypochlorite solution

- Cold-stratify seeds for 5-10 days at 4°C to promote uniform germination

- Sow seeds on nylon mesh placed on control media for initial germination

- After 5-7 days, transfer seedlings to media containing labeled anthranilate precursor

- For inhibitor studies, include appropriate concentrations of pathway inhibitors concurrently with labeled precursor

Microbial Culture and Labeling:

- Inoculate Candida utilis mutants or other target microbes in minimal media

- Grow to mid-log phase before adding labeled anthranilate precursor

- Maintain cultures for specified duration (e.g., 24-72 hours) with shaking at appropriate temperature

Sample Harvest and Extraction:

- Harvest plant tissues (100-500 mg fresh weight) or microbial cells by rapid freezing in liquid nitrogen

- Homogenize frozen tissue with 1-2 mL of 80% methanol containing 0.1% formic acid and appropriate internal standards

- Sonicate samples for 15 minutes at 4°C, then centrifuge at 16,000 × g for 15 minutes

- Transfer supernatant to fresh tubes and evaporate under nitrogen gas

- Reconstitute dried extracts in 100-200 μL initial mobile phase for LC-MS analysis

LC-MS/MS Analysis:

- Chromatography: Reversed-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm)

- Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile

- Gradient: 2-98% B over 15-20 minutes at flow rate of 0.3 mL/min

- Mass Spectrometry: Multiple Reaction Monitoring (MRM) for target metabolites

- Key Transitions: Monitor labeled and unlabeled forms of anthranilate, tryptophan, IAA, and pathway intermediates

3.1.3 Data Analysis

- Calculate isotopic enrichment by comparing peak areas of labeled and unlabeled metabolites

- Determine metabolic flux using computational modeling approaches that fit labeling kinetics to pathway models

- Normalize metabolite levels to internal standards and tissue fresh weight

Pathway Diagrams and Workflows

Anthranilate in Tryptophan Metabolism Pathways